Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate
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Overview
Description
Methyl 4-bromobicyclo[211]hexane-1-carboxylate is a chemical compound with the molecular formula C8H11BrO2 It is a derivative of bicyclo[21
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This method uses photochemistry to create new building blocks. The reaction conditions often include the use of a mercury lamp, which facilitates the cycloaddition of 1,5-dienes . this method can be technically challenging and requires special equipment and glassware .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable and mild synthetic routes. These methods aim to improve the physicochemical properties of the compound while ensuring efficient and modular synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing new compounds.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to modulate various biological processes, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane-1-carboxylic acid: Another derivative of bicyclo[2.1.1]hexane.
Bicyclo[2.1.1]hexane-1-carboxylic acid, 4-bromo-, methyl ester: A closely related compound with similar properties.
Properties
IUPAC Name |
methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHJHYVFYLTHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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